N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is a complex organic compound that features an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide typically involves the reaction of 2-imidazoline derivatives with naphthalenecarboxylic acid derivatives. One common method includes the use of aldehydes and ethylenediamine in the presence of tert-butyl hypochlorite to form the imidazoline ring . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenecarboxamide moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium iodide and anhydrous magnesium sulfate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole and naphthalenecarboxamide derivatives, which can have different functional properties and applications.
Wissenschaftliche Forschungsanwendungen
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline ring can bind to imidazoline receptors, modulating their activity and leading to various physiological effects . The phenyl and naphthalenecarboxamide groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Uniqueness: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is unique due to its combination of an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
32421-56-0 |
---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)24(15-20-22-13-14-23-20)17-9-2-1-3-10-17/h1-12H,13-15H2,(H,22,23) |
InChI-Schlüssel |
NRJIXIBPYXAQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.